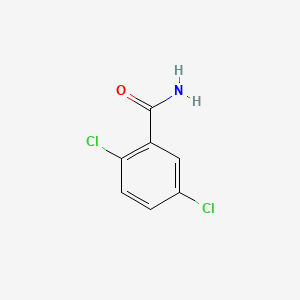

2,5-Dichlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJIYQWKWHDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073985 | |

| Record name | Benzamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-26-7 | |

| Record name | 2,5-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzamide: Structure, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2,5-Dichlorobenzamide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.

Chemical Structure and Identification

This compound is a chlorinated aromatic amide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxamide group at position 1.

IUPAC Name: this compound[1] CAS Number: 5980-26-7[1][2] Molecular Formula: C₇H₅Cl₂NO[1][2]

The structural formula is as follows:

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not extensively available in the literature. The table below summarizes key computed properties for this compound and provides experimental data for the closely related precursor, 2,5-dichlorobenzoic acid, for comparative purposes.

| Property | This compound | 2,5-Dichlorobenzoic Acid |

| Molecular Weight | 190.02 g/mol [1][2] | 191.01 g/mol [3] |

| Melting Point | Data not available | 151-154 °C[4] |

| Boiling Point | Data not available | 301 °C[4][5][6] |

| Water Solubility | Data not available | <0.1 g/100 mL at 19 °C[4][7] |

| LogP (XLogP3-AA) | 2.2[1] | 2.8[3] |

| Hydrogen Bond Donor Count | 1[1] | 1[3] |

| Hydrogen Bond Acceptor Count | 1 | 2 |

Spectral Data

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 2,5-dichlorobenzoic acid. The following sections outline a representative synthesis of the precursor and a general method for the subsequent amidation.

Synthesis of 2,5-Dichlorobenzoic Acid

A common method for the synthesis of 2,5-dichlorobenzoic acid is through the oxidation of 2,5-dichlorotoluene.

Experimental Protocol: Oxidation of 2,5-Dichlorotoluene

-

Reaction Setup: Dissolve 2,5-dichlorotoluene in an aqueous pyridine solution within a reaction vessel equipped with a stirrer and a heating mantle.

-

Oxidation: While stirring, add an oxidizing agent, such as potassium permanganate, to the solution.

-

Heating: Heat the reaction mixture to a temperature between 50-80°C and maintain this temperature for 3-6 hours.

-

Work-up: After the reaction is complete, recover the organic solvent. Add water to the residue and filter the mixture while hot.

-

Acidification and Isolation: Adjust the pH of the filtrate to 2 with hydrochloric acid. Cool the solution to induce crystallization.

-

Purification: Collect the crystals of 2,5-dichlorobenzoic acid by filtration.

Conversion to this compound

The conversion of a carboxylic acid to a primary amide can be achieved via the formation of an acyl chloride followed by reaction with ammonia.

Experimental Protocol: Amidation of 2,5-Dichlorobenzoic Acid

-

Acyl Chloride Formation: Treat 2,5-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane or toluene. The reaction is often performed at room temperature or with gentle heating.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. This yields the crude 2,5-dichlorobenzoyl chloride.

-

Amination: Dissolve the crude 2,5-dichlorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane, THF). Add a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, to the solution. This reaction is typically exothermic and may require cooling.

-

Isolation and Purification: After the reaction is complete, the this compound product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

The primary biological relevance of this compound stems from its role as a metabolite of the pharmaceutical drug Ixazomib .

Ixazomib: The Parent Compound

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[8] It is a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[9][10]

The Ubiquitin-Proteasome Pathway (UPP)

The UPP is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. In cancer cells, which often have high rates of protein synthesis and are dependent on the UPP for survival, inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).

This compound as a Metabolite

Pharmacokinetic studies of Ixazomib have shown that it undergoes metabolism in the body.[8][9][10][11] this compound has been identified as one of the metabolites of Ixazomib.[1] A key finding from these studies is that all identified metabolites of Ixazomib are "de-boronated," meaning they lack the boronic acid moiety that is essential for the pharmacological activity of proteasome inhibitors.[12] Consequently, this compound is considered to be a pharmacologically inactive metabolite.[12]

Metabolic Fate of Ixazomib:

-

Absorption: Ixazomib is rapidly absorbed after oral administration.[8][10]

-

Metabolism: The biotransformation of Ixazomib involves hydrolytic metabolism and oxidative deboronation.[12] This process leads to the formation of several metabolites, including this compound.

-

Activity of Metabolites: As the boronic acid group is critical for binding to and inhibiting the proteasome, the de-boronated metabolites, such as this compound, do not exhibit proteasome inhibitory activity.[12]

Conclusion

This compound is a dichlorinated benzamide that is primarily of interest to the scientific and pharmaceutical communities as an inactive metabolite of the proteasome inhibitor drug, Ixazomib. While detailed experimental data on the physicochemical and spectral properties of this compound are sparse, its synthesis can be achieved through standard organic chemistry transformations from 2,5-dichlorobenzoic acid. Its lack of a boronic acid moiety renders it pharmacologically inactive as a proteasome inhibitor. Understanding the structure and properties of this metabolite is important for a complete characterization of the pharmacokinetics and biotransformation of its parent drug, Ixazomib. Further research to fully characterize the physical and spectral properties of this compound would be beneficial for its use as an analytical standard in metabolic studies.

References

- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. haihangchem.com [haihangchem.com]

- 5. stenutz.eu [stenutz.eu]

- 6. bdmaee.net [bdmaee.net]

- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]

- 8. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzamide from 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,5-Dichlorobenzamide, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details methodologies for the conversion of 2,5-dichlorobenzoic acid to the target amide via two principal pathways: the acid chloride intermediate and the nitrile intermediate. This guide includes detailed experimental protocols, quantitative data, and purification techniques to assist researchers in the efficient synthesis of this compound.

Introduction

This compound is a substituted aromatic amide whose structural motif is found in a variety of biologically active molecules. Its synthesis from the readily available 2,5-dichlorobenzoic acid is a key transformation. The primary challenge in this conversion lies in the activation of the carboxylic acid group towards amidation. This guide explores the two most common and effective strategies to achieve this transformation, providing a comparative analysis of the methodologies.

Synthetic Pathways

The synthesis of this compound from 2,5-dichlorobenzoic acid can be effectively achieved through two primary routes:

-

Route 1: Conversion to 2,5-dichlorobenzoyl chloride followed by amidation.

-

Route 2: Conversion to 2,5-dichlorobenzonitrile followed by partial hydrolysis.

The following sections provide detailed experimental protocols and data for each of these synthetic pathways.

Route 1: Synthesis via 2,5-Dichlorobenzoyl Chloride

This is a classic and widely used method for the preparation of amides from carboxylic acids. The reaction proceeds in two distinct steps: the formation of the acid chloride and the subsequent reaction with an ammonia source.

Step 1: Preparation of 2,5-Dichlorobenzoyl Chloride

The conversion of 2,5-dichlorobenzoic acid to its corresponding acid chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,5-dichlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 5 g of acid).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,5-dichlorobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Amidation of 2,5-Dichlorobenzoyl Chloride

The highly reactive 2,5-dichlorobenzoyl chloride readily reacts with ammonia to form the desired amide. The reaction is typically carried out by adding the acid chloride to a solution of aqueous ammonia.

Experimental Protocol:

-

In a beaker or flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%, in excess) in an ice bath.

-

Slowly add the crude 2,5-dichlorobenzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium chloride and excess ammonia.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

| Reagent | Molar Eq. | Notes |

| Step 1: Acid Chloride Formation | ||

| 2,5-Dichlorobenzoic Acid | 1.0 | Starting material |

| Thionyl Chloride | 2.0 - 3.0 | Reagent and solvent |

| N,N-Dimethylformamide | Catalytic | Catalyst |

| Step 2: Amidation | ||

| 2,5-Dichlorobenzoyl Chloride | 1.0 | Intermediate |

| Aqueous Ammonia (28-30%) | Excess | Reagent and solvent |

Table 1: Stoichiometry for the synthesis of this compound via the acid chloride route.

| Parameter | Value | Reference |

| Step 1: Acid Chloride Formation | ||

| Reaction Temperature | Reflux (~79 °C) | General Procedure |

| Reaction Time | 2 - 4 hours | General Procedure |

| Yield | >95% (crude) | Estimated |

| Step 2: Amidation | ||

| Reaction Temperature | 0 - 5 °C | General Procedure |

| Reaction Time | 30 minutes | General Procedure |

| Overall Yield | 85 - 95% | Estimated |

Table 2: Reaction conditions and typical yields for the acid chloride route.

Route 2: Synthesis via 2,5-Dichlorobenzonitrile

An alternative route to this compound involves the partial hydrolysis of 2,5-dichlorobenzonitrile. This method can be advantageous in certain contexts, although it involves an additional synthetic step to form the nitrile from the carboxylic acid.

Step 1: Preparation of 2,5-Dichlorobenzonitrile

The conversion of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzonitrile can be achieved by first forming the amide and then dehydrating it. A more direct laboratory-scale method involves the conversion to the acid chloride followed by reaction with an ammonia source and a dehydrating agent.

Step 2: Partial Hydrolysis of 2,5-Dichlorobenzonitrile

The controlled hydrolysis of the nitrile to the amide can be achieved using acidic conditions. It is crucial to control the reaction conditions to prevent complete hydrolysis to the carboxylic acid.[1]

Experimental Protocol:

-

Dissolve 2,5-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid.[1]

-

Add a stoichiometric amount of aqueous sulfuric acid (e.g., 50-70%).[1]

-

Heat the reaction mixture with stirring. The exact temperature and time will need to be carefully monitored to maximize the yield of the amide and minimize the formation of the carboxylic acid.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

| Reagent | Molar Eq. | Notes |

| 2,5-Dichlorobenzonitrile | 1.0 | Starting material |

| Acetic Acid | Solvent | [1] |

| Aqueous Sulfuric Acid | Stoichiometric | Reagent |

Table 3: Reagents for the partial hydrolysis of 2,5-Dichlorobenzonitrile.

| Parameter | Value | Reference |

| Reaction Temperature | Varies (requires optimization) | [1] |

| Reaction Time | Varies (requires optimization) | [1] |

| Yield | Moderate to Good (highly condition dependent) | Estimated |

Table 4: Reaction conditions for the partial hydrolysis of 2,5-Dichlorobenzonitrile.

Purification of this compound

The crude this compound obtained from either synthetic route can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol (Recrystallization):

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixed solvent system, such as ethanol/water, is often effective for benzamide derivatives.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 155-158 °C |

Table 5: Physical and chemical properties of this compound.

Spectroscopic data should be collected and compared with literature values.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and carbonyl carbons.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Cl stretches.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.

Conclusion

This technical guide has outlined two robust and effective methods for the synthesis of this compound from 2,5-dichlorobenzoic acid. The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The acid chloride pathway is generally the more direct and higher-yielding method for laboratory-scale synthesis. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and agrochemical development.

References

An In-Depth Technical Guide to 2,5-Dichlorobenzamide (CAS Number: 5980-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzamide is a chemical compound with the CAS number 5980-26-7. This document provides a comprehensive technical overview of its core properties, including physicochemical data, synthesis and purification protocols, safety information, and an exploration of its potential biological activities based on related compounds. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action based on the known activities of the broader benzamide class of compounds, which have shown promise in herbicidal and antifungal applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5980-26-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Melting Point | 158-160 °C | |

| Boiling Point (Predicted) | 335.9±22.0 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | |

| Appearance | White to off-white crystalline solid. |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, predicted data and an experimental infrared spectrum provide valuable information.

Infrared (IR) Spectrum: An Attenuated Total Reflectance (ATR) IR spectrum has been reported for this compound. Key expected vibrational frequencies include N-H stretching of the amide group (around 3400-3200 cm⁻¹), C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching in the aromatic region (around 800-600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The amide protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the six carbons of the dichlorinated benzene ring.

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms. Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) and cleavage of the carbonyl group.

Experimental Protocols

Synthesis of this compound from 2,5-Dichlorobenzoic Acid

A common method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

-

Materials: 2,5-Dichlorobenzoic acid, thionyl chloride (SOCl₂), and a suitable solvent such as dichloromethane (DCM) or toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid (1 equivalent) in the chosen solvent.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-dichlorobenzoyl chloride.

-

Step 2: Amidation of 2,5-Dichlorobenzoyl Chloride

-

Materials: 2,5-Dichlorobenzoyl chloride, concentrated aqueous ammonia, and a suitable solvent like dichloromethane.

-

Procedure:

-

Dissolve the crude 2,5-dichlorobenzoyl chloride in the solvent in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.

-

The crude this compound can then be purified by recrystallization.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol, methanol, or a mixture of ethanol and water could be effective.

-

General Protocol:

-

Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven.

-

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Biological Activity and Mechanisms of Action

While direct experimental data on the biological activity of this compound is scarce, the broader class of benzamide compounds has been investigated for various applications, notably as herbicides and antifungal agents.

Potential Herbicidal Activity

Certain benzamides are known to act as herbicides.[2] A plausible mechanism of action for dichlorobenzamide-related herbicides is the inhibition of cellulose biosynthesis in plants.[3] Cellulose is a critical component of the plant cell wall, and its disruption leads to arrested growth and eventual death of the plant.

Potential Antifungal Activity

Benzamide derivatives have also been explored for their antifungal properties.[4] The mechanisms of action for antifungal benzamides can be varied and may involve:

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some benzamides may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]

-

Enzyme Inhibition: Benzamides could potentially inhibit key fungal enzymes necessary for growth and survival. For example, they might target enzymes involved in metabolic pathways or DNA synthesis.[2]

Conclusion

This compound is a dichlorinated benzamide with well-defined physicochemical properties. While detailed experimental data on its biological activity is not extensively available, its structural similarity to other biologically active benzamides suggests potential applications as a herbicide or antifungal agent. The proposed mechanisms of action, including the inhibition of cellulose biosynthesis in plants and disruption of fungal cell membrane integrity or key enzymatic pathways, provide a foundation for future research and drug development efforts. Further investigation is warranted to fully elucidate the specific biological targets and signaling pathways affected by this compound. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2,5-Dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzamide is a chemical compound with the molecular formula C₇H₅Cl₂NO. It belongs to the class of benzamides, characterized by a benzene ring substituted with a carboxamide group, and in this specific isomer, two chlorine atoms at the 2 and 5 positions. While its direct biological applications and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests potential for investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental protocols.

Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that experimental data for this specific isomer can be limited, and some values are based on closely related compounds or computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.02 g/mol | [2] |

| CAS Number | 5980-26-7 | [2] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Data not available for 2,5-isomer. (2,6-isomer: 198 °C) | [3] |

| Boiling Point | Data not available. (2,5-Dichlorobenzoic acid: 301 °C) | [4][5][6] |

| Solubility | Data not available. (2,5-Dichlorobenzoic acid is slightly soluble in hot water, soluble in ethanol and ether) | [6] |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis and Purification

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid or acid chloride. Below are generalized experimental protocols for these transformations.

Experimental Protocol: Synthesis of this compound from 2,5-Dichlorobenzoic Acid

This protocol involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Workflow Diagram: Synthesis from Carboxylic Acid

Caption: General workflow for the synthesis of this compound from 2,5-dichlorobenzoic acid.

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous toluene or other inert solvent

-

Ammonium hydroxide (NH₄OH) or ammonia gas

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in an excess of thionyl chloride or in an inert solvent like toluene with oxalyl chloride.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the excess thionyl chloride or solvent under reduced pressure to yield the crude 2,5-dichlorobenzoyl chloride.

-

Amidation: Carefully add the crude acid chloride to a stirred solution of concentrated ammonium hydroxide, maintaining the temperature in an ice bath. Alternatively, bubble ammonia gas through a solution of the acid chloride in an inert solvent.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Work-up: Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system.

Experimental Protocol: Purification by Recrystallization

Workflow Diagram: Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 7.0-8.0 ppm. Two broad singlets for the -NH₂ protons. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing chloro and amide groups. A signal for the carbonyl carbon is expected around 165-175 ppm. |

| IR Spectroscopy | Characteristic N-H stretching bands (two peaks for a primary amide) around 3100-3500 cm⁻¹. A strong C=O stretching band around 1650-1690 cm⁻¹. C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of NH₂, CO, and Cl. |

Analytical Methods

Validated analytical methods for the specific quantification of this compound are not widely published. However, methods for related dichlorobenzamides and dichlorobenzoic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Workflow Diagram: HPLC Analysis

Caption: General workflow for the analysis of this compound by HPLC.

Suggested HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220-254 nm)

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Workflow Diagram: GC-MS Analysis

References

- 1. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

- 2. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Multifaceted Biological Activities of Dichlorobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichlorobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of oncology, microbiology, and immunology. This technical guide provides an in-depth overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity

Dichlorobenzamide derivatives have shown considerable promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Inhibition of DNA Topoisomerase II

A notable mechanism of action for certain dichlorobenzamide derivatives is the inhibition of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division.

A series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has been identified with potent cytotoxic properties against various cancer cell lines. Specifically, compounds such as 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-4), 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18), and 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)thiosemicarbazide (TA-20) have demonstrated anticancer activity comparable to or even exceeding that of the reference drug, etoposide.[1] Molecular docking studies have indicated that these compounds interact strongly with the DNA-dependent subunit of the enzyme.[1]

Quantitative Data: Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| TA-4 | MCF-7 | Data not specified | [1] |

| TA-18 | MDA-MB-231 | Data not specified | [1] |

| TA-20 | FaDu | Data not specified | [1] |

| Etoposide | SCC-25 | Data not specified | [1] |

Experimental Protocol: DNA Topoisomerase II Relaxation Assay

The molecular mechanism of action was elucidated using a relaxation assay kit for human DNA topoisomerase II. This assay measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled DNA. The reduction in cancer cell viability was directly correlated with the inhibition of human DNA topoisomerase II.[1]

Dual Inhibition of BRAF Kinases

Certain novel 5,6-dichlorobenzimidazole derivatives have been designed as potent dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key drivers in several cancers.

Compound 10h from this series has shown impressive potency, with IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively.[2] This compound also exhibited significant growth inhibitory activity across a range of cancer cell lines from the NCI-60 panel.[2] Further studies on the HT29 colon cancer cell line revealed that compound 10h induces cell cycle arrest at the G2/M phase and promotes apoptosis.[2]

Quantitative Data: BRAF Inhibition by 5,6-Dichlorobenzimidazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 10h | BRAFWT | 1.72 | [2] |

| 10h | BRAFV600E | 2.76 | [2] |

Signaling Pathway: BRAF/MEK/ERK (MAPK) Pathway

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by dichlorobenzimidazole derivatives.

Modulation of the Hedgehog and WNT Signaling Pathways

Dichlorobenzamide derivatives have also been investigated for their ability to modulate crucial developmental signaling pathways that are often dysregulated in cancer.

-

Hedgehog Pathway: A series of novel benzamide derivatives have been identified as potent smoothened (SMO) antagonists, effectively inhibiting the Hedgehog signaling pathway.[3]

-

WNT Pathway: The compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) has been identified as a new inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway.[4]

Signaling Pathway: Simplified Hedgehog Signaling

Caption: Inhibition of the Hedgehog signaling pathway by targeting the SMO receptor.

Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) has demonstrated significant antitumor activity against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines.[5] This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis.[5]

Quantitative Data: Cytotoxicity of NCDDNB in Prostate Cancer Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| CWR-22 | Androgen-Dependent | 2.5 | [5] |

| PC-3 | Androgen-Independent | 2.5 | [5] |

| DU-145 | Androgen-Independent | 6.5 | [5] |

| HS-5 | Normal Bone Marrow | 25 | [5] |

Experimental Workflow: Anticancer Screening

Caption: General experimental workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Dichlorobenzamide derivatives have also been recognized for their potential as antimicrobial agents, with activity against a range of bacteria.

Broad-Spectrum Antibacterial Activity

Various synthesized 2,6-dichlorobenzamide derivatives have been evaluated for their antimicrobial and disinfectant properties.[6][7] For instance, one benzamide derivative exhibited potent activity against both drug-resistant and susceptible strains of Bacillus subtilis and Staphylococcus aureus.[7]

Quantitative Data: Antimicrobial Activity of a Benzamide Derivative

| Bacterial Strain | MIC (µg/mL) | Reference |

| Drug-resistant B. subtilis | 1.95 | [7] |

| B. subtilis | 3.9 | [7] |

| S. aureus | 7.8 | [7] |

Targeting FtsZ in MRSA

Difluorobenzamide derivatives have shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA).[8] These compounds target the bacterial cell division protein FtsZ. Notably, they can also reverse resistance to oxacillin in highly resistant clinical MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs).[8]

Dichlorophen-Functionalized Nanoparticles

To enhance antimicrobial efficacy, dichlorophen has been used to functionalize gold nanoparticles. These nanoparticles have demonstrated potent antibacterial and antibiofilm activity against carbapenem-resistant Enterobacteriaceae, a significant threat in clinical settings.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of dichlorobenzamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This is achieved through broth microdilution or agar dilution methods according to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of dichlorobenzamide derivatives are an emerging area of research, with several mechanisms of action being explored.

Inhibition of NF-κB Signaling

Benzamides have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[11] This anti-inflammatory effect is mediated through the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[11]

Signaling Pathway: NF-κB Inhibition

References

- 1. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae | Semantic Scholar [semanticscholar.org]

- 10. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dichlorobenzamide as a Metabolite of Ixazomib: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of 2,5-Dichlorobenzamide, a recognized metabolite of the oral proteasome inhibitor ixazomib. The document details the metabolic pathways of ixazomib, presents quantitative pharmacokinetic data, and outlines the experimental protocols used for metabolite identification and quantification. Visual diagrams of the metabolic cascade and experimental workflows are provided to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ixazomib (Ninlaro®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone.[1] It is a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2] The biotransformation of ixazomib is extensive, with metabolism being the primary mechanism of clearance.[1][3] This process leads to the formation of multiple metabolites, which are generally considered pharmacologically inactive due to the loss of the critical boronic acid moiety responsible for proteasome inhibition.[2]

Among the various biotransformation products, this compound has been identified as a metabolite of ixazomib, designated as M4 or M20.[4] This guide focuses on the formation of this compound within the broader context of ixazomib's metabolism, presenting the available quantitative data and the scientific methodologies employed in its study.

Metabolic Pathways of Ixazomib

The metabolism of ixazomib is complex, involving both cytochrome P450 (CYP) and non-CYP-mediated pathways.[5] At clinically relevant concentrations, non-CYP enzymes and proteins are the predominant contributors to ixazomib clearance.[6] However, at supratherapeutic concentrations, multiple CYP isoforms have been shown to metabolize ixazomib in vitro.[3][7]

The principal biotransformation pathways for ixazomib are hydrolytic metabolism and oxidative deboronation.[2] These pathways result in the cleavage of the molecule and the removal of the boronic acid group, rendering the resulting metabolites inactive as proteasome inhibitors.[2]

A human absorption, distribution, metabolism, and excretion (ADME) study using [¹⁴C]-ixazomib identified several circulating metabolites, with M1, M2, and M3 being the most abundant in plasma besides the parent drug.[2] this compound (M4/M20) is formed through amide hydrolysis, representing a further breakdown product in the metabolic cascade. While it is a confirmed metabolite, it is not among the primary circulating metabolites identified in major quantitative studies.[2][4]

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of major metabolites and this compound.

Quantitative Pharmacokinetic Data

Quantitative analysis of ixazomib and its metabolites has been performed in multiple preclinical and clinical studies. The data provides insights into the absorption, distribution, metabolism, and excretion characteristics of the drug.

Pharmacokinetic Parameters of Ixazomib

The key pharmacokinetic parameters of ixazomib following oral administration are summarized in the table below.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 58% | [1][3] |

| Tmax (Time to Peak Plasma Conc.) | ~1 hour | [1] |

| Terminal Half-life (t½) | 9.5 days | [3][7] |

| Volume of Distribution (Vd) | 543 L | [5][7] |

| Systemic Clearance (CL) | 1.86 - 1.9 L/h | [1][5] |

| Plasma Protein Binding | 99% | [7] |

| Excretion | 62% in Urine, 22% in Feces | [3][5] |

Relative Abundance of Ixazomib and Major Metabolites

A study in patients with advanced solid tumors who received a single oral dose of [¹⁴C]-ixazomib characterized the profile of the drug and its metabolites in plasma. The following table shows the relative contribution of ixazomib and its three most abundant metabolites to the total radioactivity (TRA) in plasma.[2] No specific quantitative data for this compound (M4/M20) from this study is available.

| Component | % of Plasma Total Radioactivity (AUC₀₋₈₁₆ ₕ) | Reference |

| Ixazomib (Parent Drug) | 54.2% | [2] |

| Metabolite M1 | 18.9% | [2] |

| Metabolite M3 | 10.6% | [2] |

| Metabolite M2 | 7.91% | [2] |

M1 was identified as 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide.[8]

In Vitro Contribution of CYP Enzymes

While non-CYP pathways are the primary route of metabolism at clinical doses, in vitro studies at supratherapeutic concentrations (10 µM) have estimated the relative contribution of various CYP isoforms.[3][7]

| CYP Isoform | Estimated Relative Contribution | Reference(s) |

| CYP3A4 | 42.3% | [6][7] |

| CYP1A2 | 26.1% | [6][7] |

| CYP2B6 | 16.0% | [6][7] |

| CYP2C8 | 6.0% | [6][7] |

| CYP2D6 | 4.8% | [6][7] |

| CYP2C19 | 4.8% | [6][7] |

| CYP2C9 | < 1% | [6][7] |

Experimental Protocols

The identification and quantification of ixazomib and its metabolites, including this compound, rely on advanced analytical techniques. The following sections detail the methodologies cited in key studies.

Metabolite Profiling and Identification in Humans

A phase I clinical study was conducted to define the biotransformation pathways of ixazomib.[2]

-

Study Design: Four patients with advanced solid tumors were administered a single 4.1-mg oral dose of [¹⁴C]-ixazomib (~500 nCi total radioactivity).[2]

-

Sample Collection: Plasma, urine, and fecal samples were collected at various time points up to 35 days post-dose.[2]

-

Total Radioactivity Analysis: Total radioactivity (TRA) in samples was measured using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radiolabels.[2]

-

Metabolite Profiling and Identification:

-

Samples were subjected to high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[2]

-

The eluate was analyzed using liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify the chemical structures of the radiolabeled components.[2]

-

By correlating the radioactivity peaks from AMS with the mass spectral data, metabolites were identified and profiled.[2]

-

Quantitative Analysis of Ixazomib in Plasma

For pharmacokinetic studies, a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay was used to measure plasma concentrations of ixazomib.

-

Sample Preparation: Specific sample preparation techniques such as protein precipitation or solid-phase extraction are typically used to remove interfering matrix components from plasma.

-

Chromatography:

-

Mass Spectrometry:

-

Quantification:

Conclusion

This compound is a confirmed, de-boronated metabolite of ixazomib, designated M4 or M20. Its formation occurs via the extensive biotransformation of the parent drug, which is primarily cleared through metabolism. While quantitative data for the most abundant circulating metabolites (M1, M2, M3) are available, specific plasma concentrations for this compound have not been detailed in major published studies, suggesting it is a minor component of the overall metabolic profile. All identified metabolites of ixazomib, including this compound, are considered pharmacologically inactive due to the absence of the boronic acid moiety. The characterization of this and other metabolites has been achieved through robust experimental protocols employing radioisotope labeling and advanced mass spectrometry techniques, which are fundamental to modern drug development and regulatory assessment.

References

- 1. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tga.gov.au [tga.gov.au]

- 7. d-nb.info [d-nb.info]

- 8. M1 Metabolite OF ixazomib | C14H18Cl2N2O3 | CID 156613621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dichlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorobenzamide, a compound of interest in chemical research and drug development. This document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₅Cl₂NO[1]

-

Molecular Weight: 190.03 g/mol [1]

-

Exact Mass: 188.974819 g/mol [1]

-

CAS Number: 5980-26-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | m | 2H | Amide protons (-NH₂) |

| ~7.7 | d | 1H | Ar-H (H6) |

| ~7.6 | dd | 1H | Ar-H (H4) |

| ~7.5 | d | 1H | Ar-H (H3) |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~138 | C1 |

| ~132 | C2 |

| ~131 | C5 |

| ~130 | C4 |

| ~129 | C6 |

| ~128 | C3 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3150 | Strong, Broad | N-H Stretch | Amide (-NH₂) |

| ~3080 | Medium | C-H Stretch (Aromatic) | Aromatic Ring |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide |

| ~1600 | Medium | N-H Bend (Amide II) | Amide |

| ~1470, 1400 | Medium | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-Cl Stretch | Aryl Halide |

| 800 - 600 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 189/191 (M⁺) | Molecular ion peak (presence of two Cl isotopes) |

| 172/174 | Loss of NH₃ |

| 144/146 | Loss of C=O and NH₃ |

| 109 | Loss of two Cl atoms |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard proton experiment is performed. Key parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact between the sample and the crystal. This technique is often referred to as ATR-Neat.[1]

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Isomers of C7H5Cl2NO

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H5Cl2NO represents a range of isomeric compounds, primarily dichlorobenzamides and dichlorobenzonitriles. These compounds have garnered significant interest in various scientific fields due to their diverse biological activities, serving as herbicides, potential antimicrobial agents, and valuable intermediates in the synthesis of pharmaceuticals and other agrochemicals. This technical guide provides a comprehensive overview of the key isomers of C7H5Cl2NO, focusing on their chemical properties, synthesis, and known mechanisms of action, with a particular emphasis on data and protocols relevant to research and development.

Isomers of C7H5Cl2NO: A Comparative Overview

The primary isomers of C7H5Cl2NO are dichlorobenzamides and dichlorobenzonitriles, with the position of the two chlorine atoms on the benzene ring dictating their specific properties and applications.

Dichlorobenzamide Isomers

| Property | 2,4-Dichlorobenzamide | 2,5-Dichlorobenzamide | 2,6-Dichlorobenzamide | 3,5-Dichlorobenzamide |

| Molecular Weight ( g/mol ) | 190.02 | 190.02 | 190.02 | 190.02 |

| CAS Number | 2447-79-2 | 5980-26-7 | 2008-58-4 | 5980-23-4 |

| Melting Point (°C) | 163 | No data | 195.0-204.0[1] | 107-110[2] |

| Appearance | No data | No data | White to pale cream crystals or powder[1] | Colorless to white crystalline solid[2] |

| Solubility | No data | No data | No data | Almost insoluble in water; soluble in dichloromethane and ethanol[2] |

Dichlorobenzonitrile Isomers

| Property | 2,3-Dichlorobenzonitrile | 2,6-Dichlorobenzonitrile (Dichlobenil) | 3,5-Dichlorobenzonitrile |

| Molecular Weight ( g/mol ) | 172.01 | 172.01 | 172.01 |

| CAS Number | 6574-97-6 | 1194-65-6 | 6575-00-4 |

| Melting Point (°C) | No data | 143-146[3] | 64-66[4] |

| Appearance | No data | White solid[5] | White solid[6] |

| Solubility in Water | No data | 10 ppm at 25°C[7] | Almost insoluble |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of C7H5Cl2NO isomers are crucial for their application in research and development.

Synthesis of 3,5-Dichlorobenzamide

This protocol describes the synthesis of 3,5-dichlorobenzamide from 3,5-dichlorobenzoic acid.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

-

Materials: 3,5-dichlorobenzoic acid, thionyl chloride, pyridine, hexane.

-

Procedure:

-

To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.

-

Reflux the mixture for 20 hours.

-

Remove the excess thionyl chloride by distillation.

-

Add dry hexane to the residue and filter out any insoluble matter.

-

Remove the hexane under reduced pressure to yield 3,5-dichlorobenzoyl chloride.[1]

-

Step 2: Amidation of 3,5-Dichlorobenzoyl Chloride

-

Materials: 3,5-dichlorobenzoyl chloride, ammonia source (e.g., ammonium hydroxide), solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the 3,5-dichlorobenzoyl chloride in a suitable organic solvent.

-

Slowly add an aqueous solution of ammonia while stirring vigorously.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude 3,5-dichlorobenzamide, which can be further purified by recrystallization.

-

Synthesis of 2,6-Dichlorobenzamide Derivatives for Antimicrobial Screening

This protocol outlines a general method for synthesizing N-substituted 2,6-dichlorobenzamide derivatives.

-

Materials: 2,6-dichlorobenzoyl chloride, primary or secondary amine (e.g., ethylene diamine, isopropyl amine), 1 N NaOH, ethanol.

-

Procedure:

-

Dissolve the desired amine (e.g., ethylene diamine or isopropyl amine) in ethanolic 1 N NaOH.

-

To this solution, add 2,6-dichlorobenzoyl chloride.

-

The product will precipitate out of the solution.

-

Collect the product by filtration and wash with a suitable solvent.[8]

-

Analytical Method for 2,6-Dichlorobenzamide in Water Samples

This protocol describes the determination of 2,6-dichlorobenzamide (BAM) in water using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[9]

Step 1: Sample Preparation (Solid-Phase Extraction)

-

Materials: Water sample, hydrochloric acid, C18 SPE cartridge, methanol, acidified deionized water, elution solvent (e.g., ethyl acetate).

-

Procedure:

-

Collect water samples in clean glass bottles.

-

Acidify the water sample to a pH of 2-3 with hydrochloric acid.

-

Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.

-

Pass the acidified water sample through the conditioned SPE cartridge.

-

Wash the cartridge with acidified deionized water.

-

Elute the retained BAM with a suitable organic solvent.[9]

-

Step 2: GC-MS Analysis

-

Instrumentation: Agilent 6890 GC with a 5973 MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C (hold for 2 minutes), then ramp to 280°C at 10°C/min (hold for 5 minutes).

-

Carrier Gas: Helium at 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for BAM (e.g., m/z 189, 191, 154).[9]

Signaling Pathways and Mechanisms of Action

The biological activity of C7H5Cl2NO isomers is closely linked to their interaction with specific molecular targets and pathways.

Herbicidal Action of 2,6-Dichlorobenzonitrile (Dichlobenil)

2,6-Dichlorobenzonitrile, commercially known as dichlobenil, is a potent pre-emergent herbicide. Its primary mechanism of action is the inhibition of cellulose biosynthesis in plants.[10] This disruption of cell wall formation is particularly effective against germinating seeds.

Caption: Herbicidal mechanism of 2,6-dichlorobenzonitrile.

Metabolic Activation of 2,6-Dichlorobenzonitrile

The toxicity of 2,6-dichlorobenzonitrile in mammals, particularly its observed nasal toxicity in rodents, is mediated by metabolic activation by cytochrome P450 enzymes. Specifically, CYP2A5 in mice (with human orthologs CYP2A6 and CYP2A13) is involved in this bioactivation.

Caption: Metabolic activation of 2,6-dichlorobenzonitrile.

Proposed Antimicrobial Mechanism of Dichlorobenzamides

While the specific signaling pathways for the antimicrobial activity of dichlorobenzamides are not yet fully elucidated, research on structurally similar benzamide derivatives suggests that they may target the bacterial cell membrane. This can lead to increased membrane permeability and disruption of cellular integrity.

References

- 1. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism of 2,6-dichlorobenzamide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

Initial Investigations into 2,5-Dichlorobenzamide's Mechanism of Action: A Review of Available Scientific Literature

A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the specific mechanism of action of 2,5-Dichlorobenzamide. While this compound is commercially available and its chemical properties are documented, extensive searches in scientific databases and patent literature did not yield any in-depth studies detailing its biological activities, cellular targets, or signaling pathways.

The primary information available for this compound is its chemical structure and basic physical properties. It is cataloged in chemical databases such as PubChem, which also indicates its GHS hazard classifications, including skin and eye irritation.[1] Notably, it is listed as a metabolite of the proteasome inhibitor drug Ixazomib (M4 or M20), though this information does not elucidate its own intrinsic biological effects.[1]

Due to the absence of direct research on this compound's mechanism of action, this guide will provide a summary of the available information on its closely related isomers, 2,6-Dichlorobenzamide and 2,4-Dichlorobenzamide, as well as the related compound 2,5-Dichlorobenzoic acid. It is crucial to emphasize that the biological activities of these related compounds do not necessarily reflect the activity of this compound, as small changes in chemical structure can lead to significant differences in biological function.

Information on Structurally Related Compounds

2,6-Dichlorobenzamide (BAM)

2,6-Dichlorobenzamide, commonly known as BAM, is the most studied isomer and is primarily recognized as a major environmental degradation product of the herbicide dichlobenil.[2][3][4] Toxicological studies on BAM have shown that it can induce toxic effects in the olfactory nasal mucosa of mice.[3] While its environmental fate and general toxicity have been investigated, its specific molecular mechanism of action is not fully understood.[3]

2,4-Dichlorobenzamide

Information on 2,4-Dichlorobenzamide is also sparse in the scientific literature. Similar to its 2,5-isomer, its chemical properties are cataloged, but there is a lack of published research on its biological mechanism of action.

2,5-Dichlorobenzoic Acid

The related compound, 2,5-Dichlorobenzoic acid, has been identified as a plant growth regulator and a fungicide.[5] This suggests that it interacts with biological pathways in plants, but this information cannot be directly extrapolated to predict its effects or mechanism of action in mammalian systems.

Structure-Activity Relationship (SAR) Considerations

Without experimental data for this compound, any discussion of its potential mechanism of action would be purely speculative. Structure-activity relationship (SAR) studies of other dichlorinated benzamide-containing compounds have been conducted in different contexts. For example, SAR studies on a series of 2,4-dichloro-N-phenylbenzenesulfonamide analogs have been performed to probe their activity as PPARγ modulators.[6] However, these studies are on significantly different molecular scaffolds, and the findings cannot be reliably applied to this compound.

Conclusion

The initial investigation to produce an in-depth technical guide on the mechanism of action of this compound has been hampered by a critical lack of available scientific data. No published studies were found that describe its biological targets, signaling pathway interactions, or quantitative pharmacological data. Consequently, the core requirements of this guide, including data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

Future research, including in vitro screening assays, cytotoxicity studies, and target identification efforts, would be necessary to elucidate the mechanism of action of this compound. Until such data becomes available, any claims about its biological function would be unsubstantiated. Researchers, scientists, and drug development professionals interested in this compound should be aware of this significant information gap.

References

- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 6. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

The Benzamide Scaffold: A Technical Guide to its Discovery and Enduring Legacy in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold, a deceptively simple chemical moiety, has proven to be a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a diverse array of therapeutic agents, most notably in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, and key pharmacological developments of benzamide compounds. We will delve into the pivotal moments of their discovery, from early serendipitous findings to targeted drug design, and provide detailed experimental methodologies that have been instrumental in their characterization. This document aims to be a comprehensive resource, offering both historical perspective and practical technical information for researchers actively engaged in the field of drug discovery and development.

A Serendipitous Beginning: From Local Anesthetics to Antipsychotics

The story of benzamide's therapeutic importance begins not with a direct search for psychoactive compounds, but with research into local anesthetics. Procainamide, an amide derivative of procaine, was being investigated for its anti-arrhythmic properties. This line of inquiry at Laboratoires Delagrange in the 1960s led to the synthesis of a series of related compounds, including metoclopramide. While metoclopramide was initially recognized for its antiemetic and prokinetic properties, it was the subsequent development of sulpiride in 1966 by Justin-Besançon and C. Laville that marked the true entry of benzamides into psychiatric medicine.[1]

Sulpiride emerged from a research program aimed at enhancing the anti-dysrhythmic effects of procainamide.[1] Its discovery was a pivotal moment, revealing the potential of the substituted benzamide scaffold to selectively modulate central nervous system (CNS) activity.[2][3][4] This pioneering work laid the foundation for the development of a new class of antipsychotic drugs. Following the path forged by sulpiride, amisulpride , a more refined benzamide derivative, was later developed, offering an improved clinical profile.[3][5] These early discoveries demonstrated the profound impact that subtle structural modifications to the benzamide core could have on pharmacological activity, shifting the focus of research towards their potential as dopamine receptor antagonists.[6][7]

Mechanism of Action: Targeting Dopamine and Serotonin Pathways

The primary mechanism of action for antipsychotic benzamides like sulpiride and amisulpride is their selective antagonism of dopamine D2-like receptors (D2 and D3).[3][8][9] Unlike typical antipsychotics, they exhibit a degree of selectivity for mesolimbic dopamine pathways over the nigrostriatal pathway, which is thought to contribute to their lower incidence of extrapyramidal side effects.[3]

A key characteristic of amisulpride is its dose-dependent dual action. At lower doses (around 50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This disinhibition of the dopaminergic system is believed to underlie its efficacy in treating the negative symptoms of schizophrenia and its antidepressant effects.[3][5] At higher doses (400-1,200 mg), amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, which is responsible for its antipsychotic effects on the positive symptoms of schizophrenia.[3][5]